molecular formula C16H15N3OS B298889 3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one

3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one

Cat. No. B298889
M. Wt: 297.4 g/mol
InChI Key: IJZGGIGWVYUHOO-NRJQLOSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential applications in various fields of research. It is also known as MPTP and has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of research. It has been found to possess antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help protect cells from oxidative damage. It has also been found to possess antimicrobial and antitumor properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one in lab experiments is its broad range of potential applications. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.

Future Directions

There are several future directions for further research on 3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one. One area of research could be to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential use as an antimicrobial or antitumor agent. Additionally, further studies could be conducted to better understand its mechanism of action and to design experiments to test its effects.

Synthesis Methods

The synthesis of 3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one involves the reaction of 2-amino-3-methyl-1,3-thiazole with 2-benzoyl-1-cyclohexanone in the presence of acetic acid. This reaction yields the intermediate product, which is then reacted with phenylhydrazine and formaldehyde to obtain the final product.

properties

Product Name

3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

(5Z)-3-methyl-2-methylimino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15N3OS/c1-17-16-18(2)15(20)14(21-16)11-13-9-6-10-19(13)12-7-4-3-5-8-12/h3-11H,1-2H3/b14-11-,17-16?

InChI Key

IJZGGIGWVYUHOO-NRJQLOSLSA-N

Isomeric SMILES

CN=C1N(C(=O)/C(=C/C2=CC=CN2C3=CC=CC=C3)/S1)C

SMILES

CN=C1N(C(=O)C(=CC2=CC=CN2C3=CC=CC=C3)S1)C

Canonical SMILES

CN=C1N(C(=O)C(=CC2=CC=CN2C3=CC=CC=C3)S1)C

Origin of Product

United States

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